2-(3-Chlorophenyl)-2-methylpropan-1-amine (CAS 92015-24-2): A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Analytical Validation
2-(3-Chlorophenyl)-2-methylpropan-1-amine (CAS 92015-24-2): A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Analytical Validation
Executive Summary
2-(3-Chlorophenyl)-2-methylpropan-1-amine is a highly specialized phenethylamine derivative characterized by a gem-dimethyl substitution at the β -carbon and a meta-chloro substitution on the phenyl ring. This unique molecular architecture provides distinct steric and electronic properties, rendering it a highly valuable building block in medicinal chemistry, neuropharmacology, and advanced organic synthesis. This whitepaper provides an authoritative, field-proven guide to its physicochemical profiling, synthetic methodology, and analytical characterization.
Physicochemical Profiling & Structural Analysis
Understanding the foundational properties of a compound is critical for predicting its behavior in both synthetic workflows and biological systems. The [3] and the [1] outline the core quantitative metrics of this compound.
Quantitative Chemical Properties
| Property | Value |
| Chemical Name | 2-(3-Chlorophenyl)-2-methylpropan-1-amine |
| CAS Number | 92015-24-2 |
| Molecular Formula | C₁₀H₁₄ClN |
| Molecular Weight | 183.68 g/mol |
| SMILES String | ClC1=CC(C(C)(C)CN)=CC=C1 |
| InChIKey | YOMVZWQZGFLTFA-UHFFFAOYSA-N |
| Physical Form | Viscous liquid to low-melting solid (temperature dependent) |
| Hazard Classifications | H302 (Harmful if swallowed), H318 (Causes serious eye damage) |
Pharmacological & Structural Causality
The molecular design of 2-(3-chlorophenyl)-2-methylpropan-1-amine is not arbitrary; its structural motifs dictate its functional utility:
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The β,β -gem-Dimethyl Group: This bulky substitution introduces significant steric hindrance adjacent to the primary amine. This restricts the conformational flexibility of the ethylamine side chain, locking it into a specific pharmacophoric orientation. Crucially, this quaternary center effectively shields the molecule from oxidative deamination by monoamine oxidase (MAO) enzymes, drastically increasing its metabolic half-life.
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The meta-Chloro Substitution: The halogen atom enhances the overall lipophilicity (LogP) of the scaffold, improving membrane permeability. Furthermore, it acts as a metabolic block, preventing rapid aromatic hydroxylation at the 3-position by cytochrome P450 enzymes.
Logical mapping of structural motifs to physicochemical and pharmacological properties.
Synthetic Methodology & Mechanistic Pathways
The synthesis of β,β -dimethylphenethylamines relies on the exhaustive alkylation of an arylacetonitrile followed by a highly chemoselective reduction, a pathway grounded in historical patent literature for similar derivatives ( [4]).
Step 1: Exhaustive α -Dimethylation of 3-Chlorophenylacetonitrile
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Causality: The α -protons of 3-chlorophenylacetonitrile are highly acidic due to the electron-withdrawing nature of both the nitrile and the 3-chlorophenyl groups. Utilizing a strong base (Sodium Hydride) generates a resonance-stabilized carbanion. An excess of both base and methyl iodide (MeI) is strictly required to drive the reaction to the di-alkylated product, preventing the accumulation of a mono-methylated impurity.
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Protocol:
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Preparation: Flame-dry a 250 mL round-bottom flask and purge with anhydrous argon.
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Deprotonation: Suspend NaH (60% dispersion in mineral oil, 2.5 eq) in 50 mL of anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.
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Substrate Addition: Dissolve 3-chlorophenylacetonitrile (1.0 eq) in 20 mL of THF. Add this solution dropwise over 15 minutes.
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Self-Validation Checkpoint: Monitor for the complete cessation of hydrogen gas evolution before proceeding, which confirms 100% enolate formation.
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Alkylation: Add Methyl Iodide (MeI, 2.5 eq) dropwise. Maintain at 0 °C for 30 minutes, then warm to room temperature (20–25 °C) and stir for 12 hours.
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Workup: Quench cautiously with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify via flash column chromatography (Silica gel, 9:1 Hexanes/EtOAc) to yield the intermediate, 2-(3-chlorophenyl)-2-methylpropanenitrile.
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Step 2: Chemoselective Nitrile Reduction
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Causality: The reduction of a sterically hindered tertiary nitrile requires a highly reactive reducing agent. While standard catalytic hydrogenation (Pd/C) is common, it carries a severe risk of hydrodehalogenation of the meta-chloro group. Borane-Tetrahydrofuran (BH₃·THF) is selected for its superior chemoselectivity; it coordinates directly with the nitrile nitrogen, facilitating hydride transfer without breaking the aryl-chloride bond.
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Protocol:
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Complexation: Dissolve 2-(3-chlorophenyl)-2-methylpropanenitrile (1.0 eq) in anhydrous THF under argon.
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Reduction: Add BH₃·THF (1 M in THF, 3.0 eq) dropwise at room temperature.
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Heating: Heat the reaction mixture to reflux (65 °C) for 6 hours.
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Self-Validation Checkpoint: Monitor reaction completion via GC-MS of a miniaturized, hydrolyzed aliquot to ensure the complete disappearance of the nitrile starting material.
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Quenching: Cool the mixture to 0 °C. Cautiously add Methanol (15 mL) dropwise to quench unreacted borane.
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Hydrolysis: Add 1M HCl (20 mL) and reflux for 1 hour to hydrolyze the highly stable boron-amine complex.
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Isolation: Cool to room temperature, basify the aqueous layer to pH 12 using 2M NaOH, and extract with Dichloromethane (3 × 40 mL).
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Final Polish: Dry the organic phase over Na₂SO₄, filter, and concentrate. The resulting free base can be stored or precipitated as a hydrochloride salt using anhydrous HCl gas.
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Synthesis of 2-(3-Chlorophenyl)-2-methylpropan-1-amine via α-dimethylation and reduction.
Analytical Characterization & Validation
To ensure the structural integrity and purity of the synthesized compound, a multi-modal analytical approach is required:
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¹H NMR (400 MHz, CDCl₃): The defining signature is the sharp, six-proton singlet at ~1.30 ppm corresponding to the gem-dimethyl group. The methylene protons adjacent to the amine appear as a two-proton singlet at ~2.75 ppm, confirming the lack of vicinal coupling (a hallmark of the quaternary β -carbon). The aromatic region (7.10–7.35 ppm) displays a complex multiplet integrating to four protons, characteristic of meta-substitution.
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LC-MS (ESI+): The mass spectrum must yield a prominent [M+H]⁺ peak at m/z 184.1. The presence of the chlorine atom is unambiguously confirmed by the characteristic 3:1 isotopic ratio of the m/z 184.1 (³⁵Cl) and m/z 186.1 (³⁷Cl) peaks.
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HPLC: Utilizing a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% TFA), the compound elutes as a sharp peak. The UV detector should be set to 254 nm to accurately monitor the chlorophenyl chromophore.
Handling, Safety, and Storage Protocols
According to the [2], 2-(3-chlorophenyl)-2-methylpropan-1-amine is a hazardous substance requiring strict laboratory controls.
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Hazards: It carries H302 (Harmful if swallowed) and H318 (Causes serious eye damage) designations. The primary amine is highly caustic to ocular and mucosal tissues.
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PPE & Engineering Controls: Handling requires chemical-resistant nitrile gloves, tight-fitting safety goggles, and a laboratory coat. All manipulations of the free base must be conducted within a certified fume hood to prevent inhalation of volatile amine vapors.
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Storage: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at room temperature (20–25 °C). The free base is highly susceptible to atmospheric carbon dioxide, which can lead to the formation of insoluble carbamate salts over time.
